molecular formula C14H18N2O2S B1440991 (1-Cbz-3-piperidine)carbothioamide CAS No. 569348-15-8

(1-Cbz-3-piperidine)carbothioamide

Cat. No.: B1440991
CAS No.: 569348-15-8
M. Wt: 278.37 g/mol
InChI Key: AOYXSKQMDOWLIA-UHFFFAOYSA-N
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Description

(1-Cbz-3-piperidine)carbothioamide is a chemical compound with the molecular formula C14H18N2O2S. It is known for its diverse applications in scientific research, particularly in the fields of organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cbz-3-piperidine)carbothioamide typically involves the reaction of piperidine derivatives with benzyl chloroformate and thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Cbz-3-piperidine)carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(1-Cbz-3-piperidine)carbothioamide is widely used in scientific research due to its versatile properties. Some of its applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Drug Discovery: The compound is used in the development of new pharmaceuticals, particularly as a scaffold for designing bioactive molecules.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities and biological activities with (1-Cbz-3-piperidine)carbothioamide.

    Thiourea Derivatives: Compounds such as thiourea and its substituted derivatives exhibit similar chemical reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, benzyl group, and carbamothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

benzyl 3-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c15-13(19)12-7-4-8-16(9-12)14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYXSKQMDOWLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693819
Record name Benzyl 3-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569348-15-8
Record name Benzyl 3-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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